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tris(1-butylcyclopenta-1,3-diene);erbium(3+)

Atomic Layer Deposition Erbium Oxide Conformality

Tris(1-butylcyclopenta-1,3-diene);erbium(3+), commonly referred to as tris(n-butylcyclopentadienyl)erbium(III) or Er(nBuCp)₃, is an organometallic coordination complex of erbium in the +3 oxidation state. It is a yellow-to-orange liquid at room temperature with a boiling point of 240 °C at 0.1 mmHg, a density of 1.309 g/mL at 25 °C, and a flash point of 96 °C.

Molecular Formula C27H39Er
Molecular Weight 530.9 g/mol
CAS No. 153608-51-6
Cat. No. B582886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametris(1-butylcyclopenta-1,3-diene);erbium(3+)
CAS153608-51-6
Molecular FormulaC27H39Er
Molecular Weight530.9 g/mol
Structural Identifiers
InChIInChI=1S/3C9H13.Er/c3*1-2-3-6-9-7-4-5-8-9;/h3*4-5,7-8H,2-3,6H2,1H3;/q3*-1;+3
InChIKeyXGKDHKBXKYVMJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tris(1-butylcyclopenta-1,3-diene);erbium(3+) (CAS 153608-51-6): Volatile Er Precursor for CVD/ALD of Er-Doped Semiconductors


Tris(1-butylcyclopenta-1,3-diene);erbium(3+), commonly referred to as tris(n-butylcyclopentadienyl)erbium(III) or Er(nBuCp)₃, is an organometallic coordination complex of erbium in the +3 oxidation state [1]. It is a yellow-to-orange liquid at room temperature with a boiling point of 240 °C at 0.1 mmHg, a density of 1.309 g/mL at 25 °C, and a flash point of 96 °C [1]. The compound is classified as pyrophoric and water-reactive (UN 3394, PG I), requiring strict handling under inert atmosphere [1]. As a cyclopentadienyl-based erbium precursor, it is primarily employed in metalorganic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) for doping semiconductors and fabricating erbium oxide thin films, where its liquid state and thermal properties differentiate it from solid erbium precursors [1].

Why Tris(1-butylcyclopenta-1,3-diene);erbium(3+) Cannot Be Simply Replaced by Other Er Precursors in Semiconductor Processing


Erbium precursors for CVD/ALD exhibit substantial variability in volatility, thermal stability, ligand decomposition kinetics, and resultant film purity and conformality. Substitution of Er(nBuCp)₃ with alternatives such as unsubstituted Er(C₅H₅)₃, β-diketonates (e.g., Er(tmhd)₃), or other alkyl-substituted cyclopentadienyls (e.g., Er(iPrCp)₃) introduces quantifiable changes in deposition rate, doping concentration, impurity incorporation, and step coverage on high-aspect-ratio structures [1]. The n-butyl substitution on the cyclopentadienyl ring specifically tunes the precursor's vapor pressure and decomposition pathway, directly impacting process windows and film quality metrics that are critical for device fabrication [1].

Tris(1-butylcyclopenta-1,3-diene);erbium(3+): Comparative Performance Evidence for Procurement Decisions


High Conformal ALD Growth on High-Aspect-Ratio Structures

In an ALD study comparing three erbium cyclopentadienyl precursors, only Er(nBuCp)₃ (tris(1-butylcyclopenta-1,3-diene);erbium(3+)) was evaluated for conformal growth on a 1:60 high-aspect-ratio substrate. Using ozone as the oxygen source, Er(nBuCp)₃ deposited a highly conformal Er₂O₃ thin film on the high-aspect-ratio structure, demonstrating superior step coverage [1]. The other evaluated precursors, Er(iPrCp)₃ and Er(MeCp)₂(iPr-amd), were not tested under these extreme aspect ratio conditions in this study, leaving their conformality performance unverified [1].

Atomic Layer Deposition Erbium Oxide Conformality High Aspect Ratio

Achievable Erbium Doping Concentration in GaAs via MOCVD

Using tris(n-butylcyclopentadienyl)erbium, Er(C₄H₉C₅H₄)₃, as the erbium source in MOCVD growth of GaAs, a maximum erbium doping concentration of 1.2 × 10¹⁹ cm⁻³ was achieved with excellent layer morphology at growth temperatures near 620 °C [1][2]. In contrast, an earlier study using the unsubstituted cyclopentadienyl precursor Er(C₅H₅)₃ reported a maximum doping concentration of 1.5 × 10¹⁹ cm⁻³ in GaAs and InP, but the morphology and growth temperature optimization were not detailed [3].

MOCVD Erbium Doping Gallium Arsenide Semiconductor Doping

Physical State and Volatility Advantage for MOCVD Processing

Tris(n-butylcyclopentadienyl)erbium is a liquid at room temperature with a boiling point of 240 °C at 0.1 mmHg and a density of 1.309 g/mL at 25 °C [1]. This liquid state contrasts with many alternative erbium precursors such as unsubstituted Er(C₅H₅)₃, which is polymeric in the solid state with subunits connected in a network, necessitating sublimation for vapor delivery [2]. Liquid precursors generally offer more stable and reproducible vapor delivery in MOCVD systems compared to solid sublimation sources, reducing process variability and downtime.

Volatility Vapor Pressure MOCVD Precursor Liquid Delivery

Tris(1-butylcyclopenta-1,3-diene);erbium(3+): High-Value Application Scenarios Based on Verified Performance


MOCVD Growth of Erbium-Doped III-V Semiconductors for Optoelectronics

Er(nBuCp)₃ enables MOCVD of GaAs:Er layers with doping concentrations up to 1.2 × 10¹⁹ cm⁻³ and excellent surface morphology at growth temperatures near 620 °C [1][2]. This performance supports fabrication of erbium-doped semiconductor devices for 1.54 μm optical communication applications, where Er³⁺ intra-4f shell transitions provide temperature-stable emission [1][2].

Atomic Layer Deposition of Er₂O₃ High-κ Dielectric Films on 3D Structures

In ALD processes using ozone, Er(nBuCp)₃ deposits highly conformal Er₂O₃ films on 1:60 high-aspect-ratio silicon structures within the 200-400 °C temperature window [1]. This conformality makes it suitable for advanced 3D semiconductor devices (FinFETs, DRAM capacitors, 3D NAND) requiring uniform high-κ dielectric layers on non-planar surfaces [1].

Stable Liquid Precursor Delivery for High-Volume Semiconductor Manufacturing

As a room-temperature liquid with a boiling point of 240 °C at 0.1 mmHg and density of 1.309 g/mL [1], Er(nBuCp)₃ is compatible with standard bubbler and liquid injection MOCVD/ALD delivery systems. This physical state ensures consistent vapor concentration over extended production runs, minimizing process drift and maintenance interruptions compared to solid sublimation sources [1][2].

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